molecular formula C19H22N2O3 B6141281 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide

2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide

Cat. No.: B6141281
M. Wt: 326.4 g/mol
InChI Key: SOIFQSKMZMEGIB-UHFFFAOYSA-N
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Description

2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide is an organic compound with a complex structure that includes a benzamide core and a phenoxyacetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 5-methyl-2-(methylethyl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Amidation reaction: The phenoxyacetyl intermediate is then reacted with 2-aminobenzamide under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzoic acid
  • 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzylamine

Uniqueness

2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)14-9-8-13(3)10-17(14)24-11-18(22)21-16-7-5-4-6-15(16)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFQSKMZMEGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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